molecular formula C15H22BNO4 B7957949 3-Methoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Methoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7957949
M. Wt: 291.15 g/mol
InChI Key: MTNNJIJLJFZKMJ-UHFFFAOYSA-N
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Description

3-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative with the molecular formula C₁₅H₂₂BNO₃ and a molecular weight of 275.16 g/mol . It features a methoxy group at the 3-position, an N-methylamide substituent, and a tetramethyl dioxaborolan moiety at the 4-position of the benzene ring. This compound is cataloged under CAS MFCD18732741 with a purity of 95% . Its structural design makes it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for constructing biaryl systems . Additionally, boron-containing benzamides are increasingly explored in medicinal chemistry, particularly as kinase inhibitors or intermediates in bioactive molecule synthesis .

Properties

IUPAC Name

3-methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(13(18)17-5)9-12(11)19-6/h7-9H,1-6H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNNJIJLJFZKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-Methoxy-N-methylbenzamide

The precursor is synthesized through regioselective bromination of 3-methoxy-N-methylbenzamide. While direct bromination poses challenges due to competing directing effects of the methoxy and amide groups, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves para-bromination relative to the methoxy group.

Reaction Conditions:

  • Substrate: 3-Methoxy-N-methylbenzamide (1.0 equiv).

  • Brominating agent: NBS (1.1 equiv).

  • Solvent: DMF, 0°C to room temperature.

  • Yield: ~65% (isolated).

Alternative Route: Coupling via Benzoyl Chloride

4-Bromo-3-methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) , followed by reaction with methylamine in tetrahydrofuran (THF)/water under basic conditions:

4-Bromo-3-methoxybenzoic acidSOCl2Acid chlorideCH3NH24-Bromo-3-methoxy-N-methylbenzamide\text{4-Bromo-3-methoxybenzoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{CH}3\text{NH}_2} \text{4-Bromo-3-methoxy-N-methylbenzamide}

Key Data:

  • Acid chloride formation: 90% conversion (RT, 2 h).

  • Amidation yield: 78% (NaHCO₃, THF/H₂O, 1 h).

Palladium-Catalyzed Miyaura Borylation

Standard Miyaura Protocol

The palladium-mediated reaction replaces the bromide with a boronic ester using bis(pinacolato)diboron (B₂pin₂):

Procedure:

  • Catalyst: Pd(dppf)Cl₂ (0.03 equiv).

  • Base: KOAc (3.0 equiv).

  • Solvent: 1,4-Dioxane, 100°C, 12 h under nitrogen.

  • Yield: 82% (isolated).

Mechanistic Insight:
The oxidative addition of Pd⁰ to the aryl bromide forms a PdII intermediate, which reacts with B₂pin₂ to yield the boronic ester after reductive elimination.

Optimization Parameters

ParameterOptimal ValueImpact on Yield
Catalyst loading3 mol%>80%
Temperature100°CMaximizes rate
Solvent1,4-DioxaneEnhances solubility
BaseKOAcNeutralizes HBr

Nickel-Catalyzed Borylation

Nickel-Mediated Cross-Coupling

An alternative to Pd catalysis employs dichlorobis(trimethylphosphine)nickel (NiCl₂(PMe₃)₂) with cesium fluoride (CsF) as an activator:

Reaction Setup:

  • Substrate: 4-Bromo-3-methoxy-N-methylbenzamide (0.5 mmol).

  • Boron source: B₂pin₂ (1.2 equiv).

  • Catalyst: NiCl₂(PMe₃)₂ (0.015 equiv).

  • Solvent: 1,4-Dioxane, 100°C, 12 h under argon.

  • Yield: 75%.

Advantages:

  • Lower cost of nickel catalysts.

  • Tolerance to moisture compared to Pd systems.

Comparative Analysis of Methods

MethodCatalystYieldCostScalability
Palladium catalysisPd(dppf)Cl₂82%HighIndustrial
Nickel catalysisNiCl₂(PMe₃)₂75%LowLab-scale

Key Considerations:

  • Pd systems offer higher yields but require stringent anhydrous conditions.

  • Ni systems are cost-effective but necessitate longer reaction times.

Challenges and Troubleshooting

Common Issues

  • Byproduct formation : Residual halide or deborylated products.

  • Catalyst deactivation : Caused by amide coordination to Pd/Ni.

Mitigation Strategies

  • Ligand modulation : Use of bidentate ligands (dppf) stabilizes Pd intermediates.

  • Additives : CsF enhances boron reagent reactivity in Ni catalysis.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.94 (d, J = 8.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 2.98 (s, 3H, NCH₃), 1.34 (s, 12H, pinacol CH₃).

  • Melting point : 94–101°C (lit. for analogous compound).

Purity Assessment

  • HPLC : >95% purity (C18 column, MeOH/H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides and biaryl compounds, depending on the specific reactants and conditions used .

Scientific Research Applications

3-Methoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transmetalation step that leads to the formation of a new carbon-carbon bond . This process involves the activation of the boronic ester and the subsequent coupling with an electrophilic partner .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Boronates

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
3-Methoxy-N-methyl-4-(tetramethyl-dioxaborolan-2-yl)benzamide -OCH₃ (3), -NCH₃ (amide), -B(O)₂C₄H₈ (4) C₁₅H₂₂BNO₃ 275.16 Suzuki coupling; kinase inhibitor intermediate
N,2-Dimethyl-4-(tetramethyl-dioxaborolan-2-yl)benzamide -CH₃ (2), -NCH₃ (amide), -B(O)₂C₄H₈ (4) C₁₅H₂₂BNO₃ 275.16 Similar molecular weight; lacks methoxy group
N-Ethyl-3-methyl-4-(tetramethyl-dioxaborolan-2-yl)benzamide -CH₃ (3), -NCH₂CH₃ (amide), -B(O)₂C₄H₈ (4) C₁₆H₂₄BNO₃ 289.19 Ethylamide substituent enhances lipophilicity
5-Fluoro-N-(furan-2-ylmethyl)-2-(tetramethyl-dioxaborolan-2-yl)benzamide -F (5), -NCH₂(furan) (amide), -B(O)₂C₄H₈ (2) C₁₈H₂₂BFNO₄ 353.19 Fluorine and heterocyclic substitutions for bioactivity

Key Observations :

  • Methoxy vs.
  • Amide Substitution : N-methyl and N-ethyl groups () influence solubility and metabolic stability. Ethylamide derivatives () may exhibit higher lipophilicity, favoring blood-brain barrier penetration in drug design .
  • Halogenation : Fluorinated analogs (e.g., ) are prioritized in medicinal chemistry for improved pharmacokinetics and target binding .

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Purity (%) Hazard Statements (GHS) Key Safety Precautions
3-Methoxy-N-methyl-4-(tetramethyl-dioxaborolan-2-yl)benzamide Not reported 95 H302 (oral toxicity), H312, H332 Avoid inhalation; use PPE
N,2-Dimethyl-4-(tetramethyl-dioxaborolan-2-yl)benzamide - 95+ H302, H312, H332 Similar precautions as target
N-Ethyl-3-methyl-4-(tetramethyl-dioxaborolan-2-yl)benzamide Not reported 95+ Not specified Assume analogous hazards

Key Notes:

  • Boronic esters are generally moisture-sensitive; storage under inert atmospheres is recommended .
  • Methoxy-containing derivatives may exhibit higher stability compared to halogenated analogs due to reduced electrophilicity .

Biological Activity

3-Methoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has gained attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • IUPAC Name : 3-methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • Molecular Formula : C15H22BNO4
  • Molecular Weight : 291.15 g/mol

The structure features a methoxy group and a tetramethyl dioxaborolane moiety, which are significant for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by targeting microtubule dynamics. For instance, studies on related methoxybenzoyl-thiazole derivatives have shown that they can inhibit tubulin polymerization and induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
SMART-H0.04Inhibits tubulin polymerization
SMART-F1.1Induces apoptosis
SMART-OH>50Not effective

This suggests that this compound might share similar mechanisms that warrant further investigation.

Enzyme Inhibition

Inhibition of cytochrome P450 enzymes is a critical area of study for many drug candidates. For example, the compound's structural analogs have demonstrated reversible inhibition of CYP3A4 with an IC50 value of 0.34 µM . This raises concerns regarding potential drug-drug interactions (DDIs), especially in polypharmacy scenarios.

Table 2: CYP Enzyme Inhibition Data

CompoundCYP IsoformIC50 (µM)TDI (%)
Compound ACYP3A40.3466
Compound BCYP1A4>50<1

Study on Antiviral Properties

A study evaluated the antiviral efficacy of compounds similar to this compound against Hepatitis C virus (HCV). The results indicated that certain derivatives could inhibit the RNA-dependent RNA polymerase NS5B effectively .

In Vivo Efficacy

In vivo studies using xenograft models demonstrated that related compounds could significantly reduce tumor growth without noticeable neurotoxicity. For example, SMART-H and SMART-F treatments led to tumor control rates ranging from 4% to 30% in prostate cancer models .

Q & A

Q. How can researchers ensure reproducibility of synthetic protocols?

  • Documentation : Report exact equivalents, reaction times, and purification Rf_f values.
  • Reference Standards : Cross-check NMR shifts with NIST Chemistry WebBook entries for analogous boronates .

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